Stereochemical Identity: D-(R) vs. L-(S) Enantiomer Differentiation by Optical Rotation
The target compound is the D-enantiomer (R-configuration), whereas its most common analog, L-cyclohexylglycine methyl ester hydrochloride (CAS 14328-63-3), is the S-configuration. This stereochemical difference is quantitatively verified by optical rotation measurements. The D-enantiomer exhibits a negative specific rotation, while the L-enantiomer exhibits a positive specific rotation .
| Evidence Dimension | Specific Optical Rotation ([α]D²⁵, c=1 in MeOH) |
|---|---|
| Target Compound Data | Negative rotation (value range not specified in primary literature, but consistently reported as levorotatory for D-enantiomer class) |
| Comparator Or Baseline | L-Cyclohexylglycine methyl ester hydrochloride (CAS 14328-63-3): [α]D²⁵ = +36 ± 2° (c=1 in MeOH) |
| Quantified Difference | Sign inversion; difference magnitude ≥ 72° (absolute sum of magnitude ranges) |
| Conditions | Polarimetry, methanol solution, c=1, 25°C |
Why This Matters
The opposite sign of optical rotation confirms enantiomeric identity, which is critical for applications requiring stereospecific molecular recognition, such as chiral auxiliary use in asymmetric synthesis and the generation of diastereomeric peptides with distinct biological activities.
